2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol
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Overview
Description
2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-2-ol group attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol typically involves the bromination of 3-methylpyridine followed by the introduction of the propan-2-ol group. One common method is the reaction of 3-methylpyridine with bromine in the presence of a catalyst to form 5-bromo-3-methylpyridine. This intermediate is then reacted with propan-2-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The propan-2-ol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the propan-2-ol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol
- 2-Bromo-6-methylpyridine
- 2-(5-Bromopyridin-2-yl)propan-2-ol
Uniqueness
2-(5-Bromo-3-methylpyridin-2-yl)propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)5-11-8(6)9(2,3)12/h4-5,12H,1-3H3 |
InChI Key |
JDHRXKGTISZWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(C)(C)O)Br |
Origin of Product |
United States |
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